molecular formula C10H18CaO12 B12435928 Calcium 2,3,4,5-tetrahydroxypentanoate

Calcium 2,3,4,5-tetrahydroxypentanoate

Cat. No.: B12435928
M. Wt: 370.32 g/mol
InChI Key: XAHGBSMZOUCKFJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2,3,4,5-tetrahydroxypentanoate can be synthesized through the reaction of D-xylonic acid with calcium carbonate. The reaction typically involves dissolving D-xylonic acid in water, followed by the addition of calcium carbonate under controlled temperature and pH conditions . The mixture is then stirred and allowed to react, forming this compound as a precipitate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the use of high-purity reagents and controlled environmental conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium 2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Calcium 2,3,4,5-tetrahydroxypentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium 2,3,4,5-tetrahydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and transport proteins, influencing cellular calcium levels and signaling pathways. This interaction can affect various physiological processes, including muscle contraction, neurotransmission, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium lactate
  • Calcium carbonate

Uniqueness

Calcium 2,3,4,5-tetrahydroxypentanoate is unique due to its specific structure and properties. Unlike other calcium salts, it contains multiple hydroxyl groups, which can participate in various chemical reactions and interactions. This makes it a versatile compound with distinct applications in research and industry .

Properties

Molecular Formula

C10H18CaO12

Molecular Weight

370.32 g/mol

IUPAC Name

calcium;2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2

InChI Key

XAHGBSMZOUCKFJ-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.